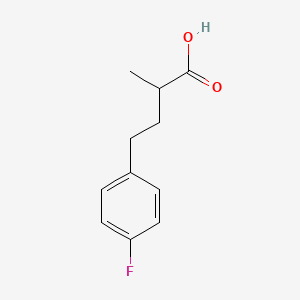

4-(4-Fluorophenyl)-2-methylbutanoic acid

Descripción

4-(4-Fluorophenyl)-2-methylbutanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids It features a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQKOTUKZOAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 2-methylbutanoic acid.

Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding alcohol.

Oxidation: The resulting alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-(4-Fluorophenyl)-2-methylbutanoic acid has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorophenylacetic acid

- 4-Fluorobenzoic acid

- 4-Fluorophenylboronic acid

Uniqueness

4-(4-Fluorophenyl)-2-methylbutanoic acid is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a butanoic acid chain. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

4-(4-Fluorophenyl)-2-methylbutanoic acid is an organic compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structural features, including a fluorine atom on the phenyl ring, confer distinct chemical reactivity and biological activity. This article delves into the biological activities of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

- CAS Number : 2248209-60-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it valuable in drug design.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and neurological pathways.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that contribute to various biological effects.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Properties

Studies have demonstrated that this compound may possess neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease. It is believed to mitigate oxidative stress and promote neuronal survival through various biochemical pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial membrane integrity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in a murine model of arthritis, with a significant reduction in paw swelling and cytokine levels. |

| Study B | Showed neuroprotective effects in cultured neuronal cells subjected to oxidative stress, indicating potential for neurodegenerative disease treatment. |

| Study C | Reported antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals targeting neurological and inflammatory conditions. Its unique properties make it a candidate for developing new therapeutic agents.

Agrochemicals

In agrochemical applications, this compound is explored for its potential as a herbicide or pesticide due to its ability to disrupt specific biological pathways in pests.

Materials Science

The compound is also utilized in materials science for synthesizing advanced materials, including polymers and coatings, owing to its distinctive chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.